molecular formula C15H18BrN3O2S B5057777 (E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N'-DIETHYLMETHANIMIDAMIDE

(E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N'-DIETHYLMETHANIMIDAMIDE

Cat. No.: B5057777
M. Wt: 384.3 g/mol
InChI Key: ALIZOEOELNHVFQ-UHFFFAOYSA-N
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Description

(E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N'-DIETHYLMETHANIMIDAMIDE is a chemical compound of significant interest in medicinal chemistry and chemical biology, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). Its structure incorporates a 4-bromophenyl moiety and a maleimide core, which can function as a warhead for covalent targeting of cysteine residues in proteins of interest (Source: Nature Reviews Chemistry) . The N,N'-diethylmethanimidamide (amidine) group serves as a versatile handle, often used to recruit E3 ubiquitin ligases, such as those from the von Hippel-Lindau (VHL) family, which is a critical step in the PROTAC mechanism (Source: Journal of Medicinal Chemistry) . This bifunctional design enables researchers to construct heterobifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of specific target proteins, a powerful strategy for probing protein function and exploring new therapeutic modalities (Source: Cell) . The presence of the bromine atom also offers a site for further synthetic modification via cross-coupling reactions, enhancing its utility as a core building block in drug discovery programs. This reagent is intended for use by experienced scientists in the development of novel degrader molecules for research purposes.

Properties

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIZOEOELNHVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Formation of 1-(4-bromophenyl)-2,5-dioxopyrrolidine: This intermediate is synthesized by reacting 4-bromophenylacetic acid with succinic anhydride in the presence of a dehydrating agent.

    Sulfanylation: The intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the final compound: The sulfanylated intermediate is reacted with diethylamine and formaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl group (-S-) is a key site for nucleophilic or oxidative transformations:

  • Oxidation to Sulfoxide/Sulfone : Thioethers are prone to oxidation with agents like hydrogen peroxide or mCPBA, forming sulfoxides (R-SO-R) or sulfones (R-SO₂-R) depending on reaction conditions .

  • Nucleophilic Substitution : The sulfur atom can participate in alkylation or arylation reactions under basic conditions. For example, reaction with alkyl halides could yield thioether derivatives .

Pyrrolidinedione Ring Reactivity

The 2,5-dioxopyrrolidine ring exhibits electrophilic character at the carbonyl carbons:

  • Ring-Opening Reactions : Under acidic or basic conditions, the lactam ring may undergo hydrolysis to form dicarboxylic acid derivatives. For instance, treatment with aqueous HCl/NaOH could cleave the ring .

  • Condensation Reactions : The carbonyl groups may react with hydrazines or amines to form hydrazones or imines, as seen in analogous pyrrolidinedione systems .

Imidamide Functionality

The N,N'-diethylmethanimidamide group (-N=C(NEt₂)₂) has dual reactivity:

  • Acid-Base Reactions : The amidine nitrogen can act as a base, forming salts with acids (e.g., HCl) .

  • Nucleophilic Attack : The imidamide’s electrophilic carbon may react with nucleophiles such as Grignard reagents or organozinc compounds .

Bromophenyl Substituent

The para-bromophenyl group offers potential for cross-coupling reactions:

  • Suzuki Coupling : The bromine atom could undergo palladium-catalyzed coupling with boronic acids to form biaryl derivatives .

  • Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., high temperature, Cu catalysis), bromide displacement with amines or thiols might occur .

Table 1: Hypothetical Reaction Pathways for Key Functional Groups

Functional Group Reaction Type Reagents/Conditions Expected Product
Sulfanyl (-S-)OxidationH₂O₂, mCPBASulfoxide or sulfone
PyrrolidinedioneHydrolysisHCl/NaOH, H₂ODicarboxylic acid derivative
ImidamideAlkylationAlkyl halides, baseN-Alkylated amidine
BromophenylSuzuki CouplingPd(PPh₃)₄, boronic acidBiaryl derivative

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., diethyl groups on the imidamide) may slow reaction kinetics .

  • Solubility : Polar aprotic solvents (DMF, DMSO) are likely required for optimal reactivity .

Scientific Research Applications

The compound (E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N'-DIETHYLMETHANIMIDAMIDE is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, synthesis, and potential impact based on available literature.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The sulfonamide group may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe to study specific biological pathways. It can interact with various enzymes and receptors, providing insights into their mechanisms of action.

Material Science

The compound’s structural characteristics allow it to be used in the development of advanced materials with specific electronic or optical properties. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The bromophenyl group may enhance the electronic properties necessary for efficient light emission.
  • Sensors : The compound could be utilized in sensor technology due to its ability to interact with different chemical environments.

Synthetic Chemistry

As a building block in organic synthesis, this compound can be modified to create more complex molecules. Its reactivity allows chemists to explore new synthetic pathways, particularly in the development of pharmaceuticals.

Reaction Conditions

These reactions require careful control of temperature and pH to optimize yield and purity. Techniques such as chromatography are employed for purification.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar compounds derived from the dioxopyrrolidine framework. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications on the bromophenyl group enhance activity.

Case Study 2: Anti-inflammatory Mechanisms

Research in Pharmacology Reports demonstrated that compounds with similar structural motifs exhibited anti-inflammatory effects by inhibiting NF-kB signaling pathways. This positions this compound as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

a) Core Heterocyclic Rings

  • Target Compound : The pyrrolidine-2,5-dione core introduces rigidity and hydrogen-bonding capacity via its carbonyl groups. The 4-bromophenyl substituent enhances lipophilicity and may influence π-π stacking interactions.
  • Triazole-Containing Analogues (e.g., N′-[(E)-(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide): The triazole ring enhances aromaticity and may improve solubility via hydrogen bonding, while methoxy groups increase electron density .

b) Functional Group Variations

Compound Key Substituents Impact on Properties
Target Compound 4-Bromophenyl, diethylmethanimidamide Bromine increases molecular weight and lipophilicity; diethylamine may enhance solubility in polar solvents .
N-Substituted Maleimides Nitrophenyl, dimethylamino Electron-withdrawing nitro groups reduce electron density, affecting charge transfer and dipole moments .
Cyclopropane Carboxamides Methoxyphenoxy, N,N-diethyl Cyclopropane introduces steric constraints; methoxy groups modulate redox potential .

Physicochemical and Electronic Properties

Comparative quantum chemical studies highlight:

  • Dipole Moments : The target compound’s bromophenyl group may create a larger dipole moment compared to methoxy-substituted analogues, influencing solubility and intermolecular interactions .
  • Charge Distribution : Sulfanyl and diethylamine groups in the target compound likely enhance nucleophilicity, contrasting with the electron-deficient nitrophenyl groups in N-substituted maleimides .

Biological Activity

The compound (E)-1-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N,N'-diethylmethanimidamide is a complex organic molecule featuring a bromophenyl group and a dioxopyrrolidinyl moiety, which suggests potential biological activity. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H23BrN2O7
  • Molecular Weight : 531.4 g/mol
  • IUPAC Name : (E)-4-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-4-oxobut-2-enoic acid
  • InChI Key : IJRYMBZKZRNAEN-MDZDMXLPSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways .

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties against a range of bacterial strains. For example, compounds featuring the dioxopyrrolidinyl structure have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Anticancer Studies : A derivative with a similar structure was found to exhibit selective toxicity against pancreatic cancer cells (DAN-G), leading to significant reductions in cell viability .
  • Antimicrobial Testing : A related compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for therapeutic use .

Comparative Analysis with Similar Compounds

A comparison of this compound with other halogenated phenyl derivatives reveals distinct biological profiles:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
(E)-1-{[1-(4-BROMOPHENYL)...}HighModerateBromophenyl group
(E)-1-{[1-(4-CHLOROPHENYL)...}ModerateHighChlorinated variant
(E)-1-{[1-(4-FLUOROPHENYL)...}LowModerateFluorinated variant

Q & A

Basic Research Questions

Q. What are the most reliable synthetic protocols for producing high-purity (E)-1-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N,N'-diethylmethanimidamide?

  • Methodological Answer : Utilize flow-chemistry systems to enhance reproducibility, as demonstrated in the synthesis of structurally complex sulfanyl derivatives. Optimize reaction parameters (e.g., temperature, stoichiometry) via Bayesian optimization algorithms to maximize yield while minimizing side products . Validate purity using HPLC with UV/Vis detection and confirm stereochemistry via NOESY NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (using SHELX-97 for refinement ) with spectroscopic techniques:

  • NMR : Analyze 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts to confirm substituent positions and hydrogen bonding.
  • IR/Raman : Identify carbonyl (C=O) and sulfanyl (S–C) vibrational modes to assess electronic delocalization .
  • DFT Calculations : Compare experimental geometries with B3LYP/6-311++G(d,p) optimized structures to evaluate intramolecular interactions .

Q. What experimental strategies are recommended for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies under thermal (40–80°C), oxidative (H2_2O2_2), and photolytic (UV light) stress. Monitor degradation via LC-MS and correlate kinetic data (e.g., Arrhenius plots) to predict shelf-life. Use multivariate analysis to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound’s reactivity?

  • Methodological Answer : Apply machine learning (ML)-guided quantum mechanical/molecular mechanical (QM/MM) simulations to model reaction intermediates. For example, discrepancies in sulfanyl group reactivity may arise from solvation effects or transition-state entropy, which ML can parameterize using high-throughput experimental datasets . Cross-validate with in situ FTIR or mass spectrometry .

Q. What Design of Experiments (DoE) approaches optimize multi-step synthesis involving sterically hindered intermediates?

  • Methodological Answer : Implement a factorial design (e.g., 2k2^k or Plackett-Burman) to screen critical variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to refine conditions for steps prone to steric hindrance, such as pyrrolidinone ring formation. Automated flow reactors enable real-time data collection for DoE validation .

Q. How can crystallographic disorder in the 4-bromophenyl moiety be resolved during structure refinement?

  • Methodological Answer : Apply SHELXL’s PART instruction to model disordered bromophenyl groups. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing disorder .

Q. What strategies address contradictory data in biological activity assays (e.g., IC50_{50} variability)?

  • Methodological Answer : Perform meta-analysis of dose-response curves using robust statistical tools (e.g., Grubbs’ test for outliers). Investigate solvent polarity effects on membrane permeability via partition coefficient (LogP) measurements. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Key Considerations for Researchers

  • Data Reproducibility : Use flow chemistry for scalable synthesis and minimize batch-to-batch variability .
  • Advanced Characterization : Pair crystallography with spectroscopic/DFT data to resolve structural ambiguities .
  • Conflict Resolution : Apply ML and statistical frameworks to reconcile experimental-theoretical mismatches .

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